molecular formula C9H12N4O2 B015548 7-Ethyltheophylline CAS No. 23043-88-1

7-Ethyltheophylline

Cat. No. B015548
CAS RN: 23043-88-1
M. Wt: 208.22 g/mol
InChI Key: RPOQNHMXOPWCEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 7-Ethyltheophylline, such as ethyl substituted chemical structures, often involves complex organic synthesis routes. For example, a method for preparing ethyl substituted compounds includes masking of double bonds through reduction, regiosselective deprotonation, methylation, and then regeneration of the double bond via selenation, oxidation, and syn-elimination processes (J. Kiely, 1991).

Scientific Research Applications

  • Chemotherapeutic Applications : A derivative of 7-Ethyltheophylline, 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, has been found to covalently bind to 2′-deoxyguanosine under near-physiological conditions. This property suggests its potential as an active agent in chemotherapeutic treatments for cervical and colon cancers (Naumczuk et al., 2016).

  • Synthesis and Industrial Applications : A novel synthetic process for 7-ethyltryptophol, with improved selectivity and yield, was developed. This process achieved over 60% product yield and over 80% purity, making it suitable for industrial-scale production (Su Wei-ke, 2010).

  • Flavonoid Research : Ethylation, including the use of compounds like 7-Ethyltheophylline, simplifies the study of flavonols and their glycosides. This aids in understanding their interrelationships with other flavonoids (Row et al., 1949).

  • Novel Synthetic Intermediates : The compound ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a novel synthetic intermediate produced from 7-Ethyltheophylline. It shows promise in various synthetic applications (Kiely, 1991).

  • Pharmacological Applications : Benophylline, a derivative of 7-Ethyltheophylline, shows potential in pharmacologically correcting free radical processes in experimental renal damage in rats. This could potentially improve kidney function and longevity (Matviiychuk et al., 2020).

Safety And Hazards

The specific safety and hazards associated with 7-Ethyltheophylline are not explicitly mentioned in the search results. However, safety data sheets for the compound are available789.


Future Directions

The future directions for 7-Ethyltheophylline are not explicitly mentioned in the search results. However, given its structural similarity to theophylline, it may have potential applications in the treatment of respiratory diseases such as asthma and COPD56.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

7-ethyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOQNHMXOPWCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177605
Record name 7-Ethyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyltheophylline

CAS RN

23043-88-1
Record name 7-Ethyltheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyltheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Ethyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ETHYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EZ53T6D01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Yousaf, AF Zahoor, S Faiz, S Javed… - Journal of Heterocyclic …, 2018 - Wiley Online Library
… Finally, compounds 62–66 or 67–71 were cyclized in the presence of bromine in acetic acid and sodium acetate to furnish the corresponding 8-bromo-7-ethyltheophylline 72 followed …
R Ventura, C Jiménez, N Closas, J Segura… - … of chromatography B, 2003 - Elsevier
… For the systhesis of 7-ethyltheophylline, 2 g of anhydrous … evaporated under vacuum yielding 7-ethyltheophylline as a pale … and 1 mg/ml of 7-ethyltheophylline (internal standard) were …
Y Hieda, S Kashimura, K Hara, M Kageura - Journal of Chromatography B …, 1995 - Elsevier
… 7-Ethyltheophylline was used as the internal standard (IS). The xanthines in the specimen were extracted with an Extrelut column. The lowest detected amount was ca. …
IA El-Desoky, LM Breaka - Arkivoc, 2009 - researchgate.net
… On the other hand, the reaction of 7-11 or 12-16 with bromine in acetic acid and sodium acetate afforded 8-bromo-7-ethyltheophylline 17. The structural elucidation of products is …
Number of citations: 24 www.researchgate.net
B Waters, K Hara, M Kashiwagi, A Matsusue… - Forensic …, 2013 - Springer
… Caffeine-d 3 (7-methyl-d 3 -theophylline) and 7-ethyltheophylline were synthesized in our laboratory. Other common reagents were of the highest purity commercially available. Blank …
D Guttman, T Higuchi - Journal of the American Pharmaceutical Association …, 1957 - Elsevier
… Similar studies with 7-ethyltheophylline and 7-propyltheophylline indicate that they also undergo considerable association in aqueous solution forming dimeric and tetrameric …
SJ Lee, YE Shih, CT Chen - 中央研究院化學研究所集刊, 1982 - airitilibrary.com
… 7-Ethyltheophylline was prepared by the reaction of theophylline and ethyl p-toluene sulfonate in ethanolic aqueous sodium hydroxide solution. 7-(p-Nitrophenyl) theophylline was …
Number of citations: 0 www.airitilibrary.com
T Nadal, J Ortuño, JA Pascual - Journal of Chromatography A, 1996 - Elsevier
… AZT and G-AZT are eluted at 3.6 and 5 min, respectively, with 7-ethyltheophylline used as internal standard eluting at 4.2 min. Caffeine, a good marker for the elution of related …
A Wahlländer, E Renner, G Karlaganis - Journal of Chromatography B …, 1985 - Elsevier
… The ratio peak height of caffeine to peak height of 7-ethyltheophylline (internal standard 1) was plotted against the amount of caffeine in the spiked plasma samples (lower figures in …
H Rosin, M Asscher - The Journal of Organic Chemistry, 1975 - ACS Publications
… ; 7-vinylpurine, 56468-28-1; 9-vinylpurine, 56468-29-2; theophylline, 58-55-9; 7-vinyltheophylline, 22247-84-3; 7-ethylpurine, 39253-23-1; 9-ethylpurine, 5427-23-6; 7-ethyltheophylline, …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk

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